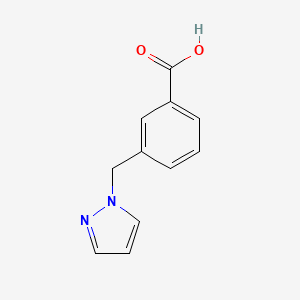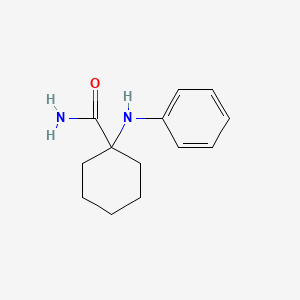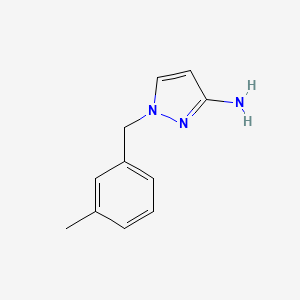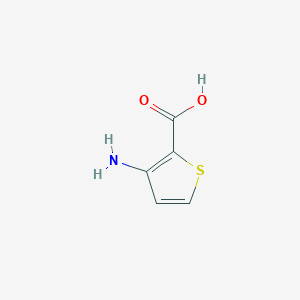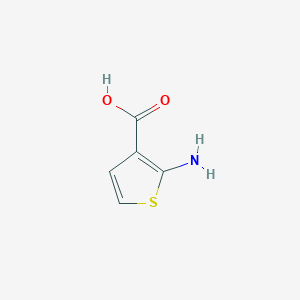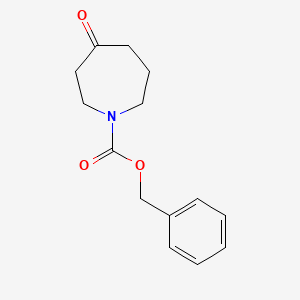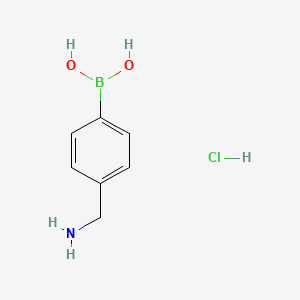
4-Aminomethylphenylboronic acid hydrochloride
概要
説明
4-Aminomethylphenylboronic acid hydrochloride (CAS Number: 75705-21-4) is a chemical compound with the molecular weight of 187.43 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(aminomethyl)phenylboronic acid hydrochloride . The InChI code is 1S/C7H10BNO2.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4,10-11H,5,9H2;1H .
Chemical Reactions Analysis
4-Aminomethylphenylboronic acid hydrochloride can be used to prepare modified reduced graphene composite material used as a sugar sensor to detect the analyte in fruit juice . It can also be used to prepare a modified carbon electrode adsorbed with aminophenol, used for the detection of NADH and H2O2 .
Physical And Chemical Properties Analysis
4-Aminomethylphenylboronic acid hydrochloride is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
科学的研究の応用
1. Application in Cellulose Depolymerization
4-Aminomethylphenylboronic acid hydrochloride derivatives have been utilized for the hydrolytic depolymerization of cellulose in water at nearly neutral pH values. This process efficiently converts cellulose into water-soluble oligosaccharides, potentially useful in sustainable chemistry applications (Levi et al., 2016).
2. Role in Carbohydrate Sensing
Ortho-Aminomethylphenylboronic acids are instrumental in sensors for carbohydrates, enhancing binding affinity at neutral pH. These compounds are critical in understanding the mechanisms of sugar complexation and photophysics, contributing significantly to the field of carbohydrate sensing (Sun et al., 2019).
3. Viral Inhibition Applications
Carbon nanodots formed from 4-aminophenylboronic acid hydrochloride have shown potential as entry inhibitors for herpes simplex virus type 1 (HSV-1). This application demonstrates the usefulness of 4-Aminomethylphenylboronic acid hydrochloride in developing novel antiviral strategies (Barras et al., 2016).
4. Corrosion Inhibition
4-Aminomethylphenylboronic acid derivatives have been studied for their corrosion inhibition properties, particularly in protecting mild steel in acidic environments. This application is relevant in industrial processes where corrosion resistance is critical (Bentiss et al., 2009).
5. Mechanical Tuning of Hydrogel Networks
These compounds have been used to precisely tune the mechanical properties of hydrogel networks. This is crucial in medical applications where mimicking the functional dynamics of native tissues is essential (Yesilyurt et al., 2017).
6. Controlled Drug Delivery
4-Aminomethylphenylboronic acid hydrochloride has applications in the synthesis of glucose-sensitive films used for controlled drug delivery. This technology is particularly relevant in the development of self-regulated insulin delivery systems (Ding et al., 2009).
7. Recognition of Hydrophilic Compounds
These compounds have shown potential in recognizing and transferring hydrophilic compounds from aqueous solutions to organic media, highlighting their role in selective recognition processes (Sawada et al., 2000).
8. Bioorthogonal Coupling Reactions
They have been used in the formation of stable boron-nitrogen heterocycles in dilute, neutral aqueous solutions, facilitating bioorthogonal coupling reactions that are orthogonal to protein functional groups (Dilek et al., 2015).
9. Hydrogen Bond Stabilization
4-Aminomethylphenylboronic acids have been studied for their hydrogen-bonding capabilities, which are significant in understanding their chemical behavior and potential applications in various fields (Adamczyk-Woźniak et al., 2012).
10. Glucose Sensing in Tear Fluid
Finally, derivatives of 4-Aminomethylphenylboronic acid have been used in the development of photonic crystal glucose-sensing materials for noninvasive monitoring of glucose, potentially useful in diabetes management (Alexeev et al., 2004).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
将来の方向性
The future directions of 4-Aminomethylphenylboronic acid hydrochloride could involve its use in the preparation of modified reduced graphene composite material used as a sugar sensor to detect the analyte in fruit juice . It could also be used to prepare a modified carbon electrode adsorbed with aminophenol, used for the detection of NADH and H2O2 .
特性
IUPAC Name |
[4-(aminomethyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4,10-11H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZNRXFJHYNUMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370202 | |
| Record name | 4-Aminomethylphenylboronic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminomethylphenylboronic acid hydrochloride | |
CAS RN |
75705-21-4 | |
| Record name | 4-Aminomethylphenylboronic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(aminomethyl)benzeneboronic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2,2'-Bipyridin]-4-amine](/img/structure/B1270683.png)

